molecular formula C21H27N3O5 B260473 5-ethyl-N-{(2S)-1-[(3-methylbutyl)amino]-1-oxopropan-2-yl}-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide

5-ethyl-N-{(2S)-1-[(3-methylbutyl)amino]-1-oxopropan-2-yl}-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide

Cat. No.: B260473
M. Wt: 401.5 g/mol
InChI Key: POZSEFGJGSWJFU-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-ethyl-N-{(2S)-1-[(3-methylbutyl)amino]-1-oxopropan-2-yl}-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide is a complex organic compound belonging to the quinoline family This compound is characterized by its unique structure, which includes a dioxolo ring fused to a quinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-N-{(2S)-1-[(3-methylbutyl)amino]-1-oxopropan-2-yl}-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide typically involves multiple steps. One common approach starts with the preparation of the quinoline core, followed by the introduction of the dioxolo ring. The final steps involve the addition of the ethyl and isopentylamino groups.

    Quinoline Core Synthesis: The quinoline core can be synthesized via a Skraup reaction, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Dioxolo Ring Formation: The dioxolo ring is introduced through a cyclization reaction involving appropriate dihydroxy compounds.

    Final Modifications: The ethyl and isopentylamino groups are added through nucleophilic substitution reactions, often using alkyl halides and amines under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-N-{(2S)-1-[(3-methylbutyl)amino]-1-oxopropan-2-yl}-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides and amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily by inhibiting DNA gyrase and topoisomerase enzymes, which are crucial for DNA replication and transcription. By binding to these enzymes, it prevents the supercoiling of DNA, thereby inhibiting bacterial and viral proliferation .

Properties

Molecular Formula

C21H27N3O5

Molecular Weight

401.5 g/mol

IUPAC Name

5-ethyl-N-[(2S)-1-(3-methylbutylamino)-1-oxopropan-2-yl]-8-oxo-[1,3]dioxolo[4,5-g]quinoline-7-carboxamide

InChI

InChI=1S/C21H27N3O5/c1-5-24-10-15(21(27)23-13(4)20(26)22-7-6-12(2)3)19(25)14-8-17-18(9-16(14)24)29-11-28-17/h8-10,12-13H,5-7,11H2,1-4H3,(H,22,26)(H,23,27)/t13-/m0/s1

InChI Key

POZSEFGJGSWJFU-ZDUSSCGKSA-N

SMILES

CCN1C=C(C(=O)C2=CC3=C(C=C21)OCO3)C(=O)NC(C)C(=O)NCCC(C)C

Isomeric SMILES

CCN1C=C(C(=O)C2=CC3=C(C=C21)OCO3)C(=O)N[C@@H](C)C(=O)NCCC(C)C

Canonical SMILES

CCN1C=C(C(=O)C2=CC3=C(C=C21)OCO3)C(=O)NC(C)C(=O)NCCC(C)C

Origin of Product

United States

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